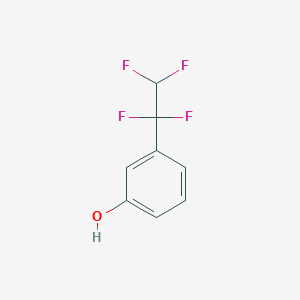

3-(1,1,2,2-Tetrafluoroethyl)phenol

Description

3-(1,1,2,2-Tetrafluoroethyl)phenol (CAS 53997-99-2) is a fluorinated phenolic compound characterized by a hydroxyl group attached to a benzene ring substituted with a 1,1,2,2-tetrafluoroethoxy group. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing effects of the fluorine atoms and the phenolic –OH group. The compound is commercially available in high purity grades (95–98%) from multiple suppliers, underscoring its utility in specialized chemical synthesis and material science applications .

Properties

CAS No. |

53998-02-0 |

|---|---|

Molecular Formula |

C8H6F4O |

Molecular Weight |

194.13 g/mol |

IUPAC Name |

3-(1,1,2,2-tetrafluoroethyl)phenol |

InChI |

InChI=1S/C8H6F4O/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7,13H |

InChI Key |

CJOMMKCFZVBNDK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(C(F)F)(F)F |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(F)F)(F)F |

Other CAS No. |

53998-02-0 |

Synonyms |

phenoltetrafluoroethyl ester phenyltetrafluoroethyl ethe |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)phenol typically involves the reaction of phenol with tetrafluoroethylene under specific conditions. One common method includes the use of a strong base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of tetrafluoroethylene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(1,1,2,2-Tetrafluoroethyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,1,2,2-Tetrafluoroethyl Phenyl Ether (CAS 350-57-2)

- Structure : Benzene ring linked to a 1,1,2,2-tetrafluoroethoxy group without a hydroxyl substituent.

- Key Differences: Acidity: Lacks the acidic –OH group, making it less polar and reactive in proton-transfer reactions compared to the phenolic derivative. Applications: Primarily used as a solvent or intermediate in fluorinated polymer synthesis due to its non-reactive ether linkage .

Allyl 1,1,2,2-Tetrafluoroethyl Ether (CAS 1428-33-7)

- Structure : Allyl group (CH₂=CHCH₂–) attached to the tetrafluoroethoxy moiety.

- Key Differences: Reactivity: The allyl group enables participation in radical polymerization or cycloaddition reactions, unlike the phenolic compound. Solubility: Higher lipophilicity due to the allyl chain, making it more soluble in non-polar solvents .

1,1,2,2-Tetrafluoroethyl-3-Methylphenyl Ether (CAS 1737-10-6)

- Structure : Methyl-substituted phenyl ring with a tetrafluoroethoxy group.

- Key Differences: Steric Effects: The methyl group increases steric hindrance, reducing accessibility for electrophilic substitution reactions. Thermal Stability: Enhanced stability compared to the phenolic derivative, which may undergo dehydration or oxidation .

Tetraconazole (CAS 112281-77-3)

- Structure : A triazole fungicide containing a 1,1,2,2-tetrafluoroethoxypropyl group linked to a dichlorophenyl ring and a 1,2,4-triazole moiety.

- Key Differences: Bioactivity: Exhibits antifungal activity by inhibiting ergosterol biosynthesis, a property absent in 3-(1,1,2,2-Tetrafluoroethyl)phenol. Regulatory Status: Subject to maximum residue limits (MRLs) in agricultural products (e.g., 0.05 ppm in wheat), reflecting its agrochemical use .

Fluorinated Pyrimidine Derivatives (e.g., SC073)

- Structure: Pyrimidine ring substituted with a tetrafluoroethyl group and phenolic –OH.

- Key Differences: Electronic Effects: The pyrimidine ring introduces conjugation, altering UV absorption and redox properties compared to simple phenolic derivatives. Applications: Potential use in pharmaceuticals or optoelectronic materials due to extended π-systems .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.